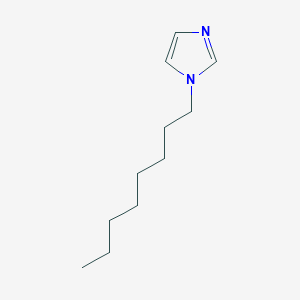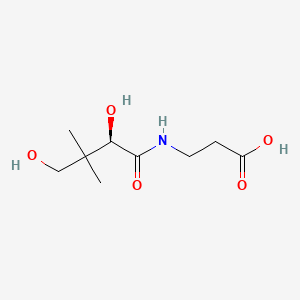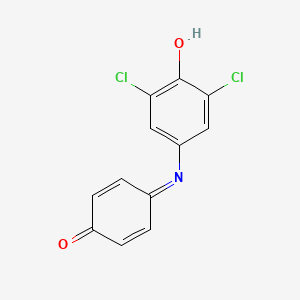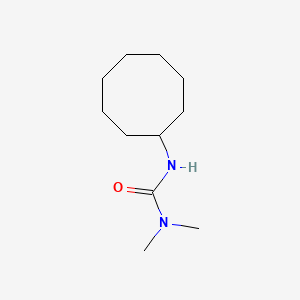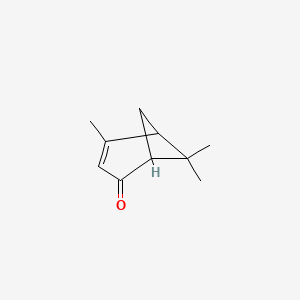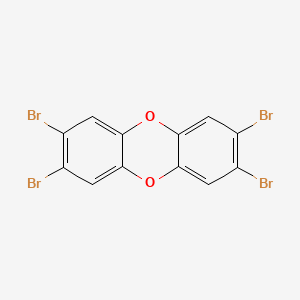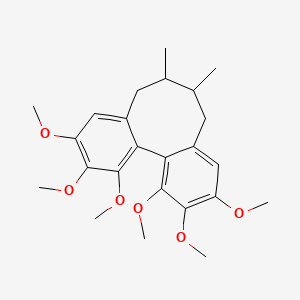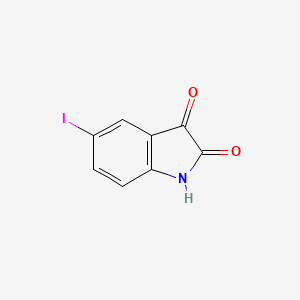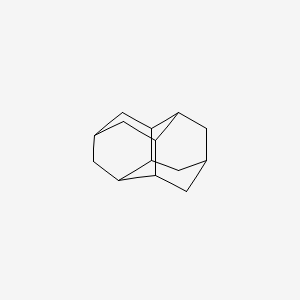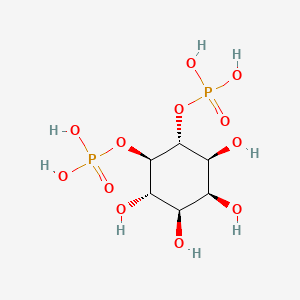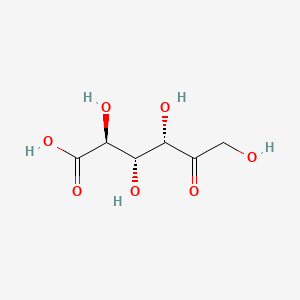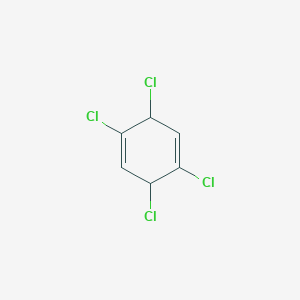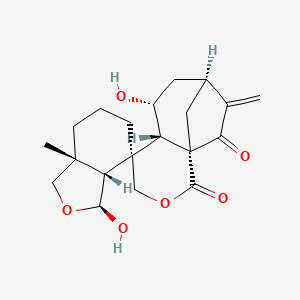
Shikodonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shikodonin is a delta-lactone.
Scientific Research Applications
1. Anticoagulant and Antiplatelet Activities
Shikodonin, present in the Japanese medicinal plant Angelica shikokiana, demonstrates potent anticoagulant and antiplatelet activities. This is significant for cardiovascular diseases treatment (Mira, Alkhiary, & Shimizu, 2017).
2. Necroptosis in Cancer Cells
Shikonin induces necroptosis, a type of cell death, in leukemia and glioma cells. This discovery is crucial for developing new cancer therapies (Huang et al., 2013).
3. Anticancer Properties
Shikonin, derived from the root of Lithospermum erythrorhizon used in traditional Chinese medicine, shows significant anticancer effects. This is particularly relevant for therapies against various cancers (Andújar et al., 2013).
4. Prevention of Colorectal Cancer Development
Shikonin's anti-inflammatory and wound healing properties aid in preventing early phases of colorectal cancer, making it a potential chemopreventive agent (Andújar et al., 2018).
5. Neuroprotective Activities
Shikonin exhibits neuroprotective properties against cerebral ischemia/reperfusion injury. Its antioxidant activity is beneficial for neuroprotection, which is important in treating neurological disorders (Wang et al., 2010).
6. Inhibition of Breast Cancer Cell Proliferation
Shikonin negatively regulates exosomal miR-128, reducing the proliferation of breast cancer cells. This provides a new angle for breast cancer treatment (Wei et al., 2016).
7. In Vitro Neuroprotective Activities
Compounds from Angelica shikokiana, including shikonin, show significant neuroprotective activities, particularly against conditions like Alzheimer's disease (Mira et al., 2015).
8. Pharmacological Properties Review
Shikonin has a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antithrombotic, and wound healing effects. This makes it a target for various therapeutic applications (Andújar et al., 2013).
9. Cardiac Dysfunction Treatment
Shikonin ameliorates isoproterenol-induced myocardial damage, suggesting its potential in treating heart failure (Yang et al., 2017).
10. LPS-Induced Cardiac Dysfunction
Shikonin shows protective effects against lipopolysaccharide-induced cardiac dysfunction, indicating its role in treating cardiac diseases (Guo et al., 2020).
properties
CAS RN |
66548-00-3 |
|---|---|
Product Name |
Shikodonin |
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1'S,3S,3aR,4R,6'S,7'R,7aR,9'S)-3,7'-dihydroxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione |
InChI |
InChI=1S/C20H26O6/c1-10-11-6-12(21)13-19(9-26-17(24)20(13,7-11)15(10)22)5-3-4-18(2)8-25-16(23)14(18)19/h11-14,16,21,23H,1,3-9H2,2H3/t11-,12-,13+,14-,16+,18+,19-,20+/m1/s1 |
InChI Key |
BTRYMTRPHJVMRG-KTSQQWMFSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@H](OC2)O)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O |
SMILES |
CC12CCCC3(C1C(OC2)O)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O |
Canonical SMILES |
CC12CCCC3(C1C(OC2)O)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




